Para-CF₃ vs. Meta-CF₃ Regioisomer: Structural Differentiation with Documented SAR Relevance in CCR3 and Kinase Target Classes
CAS 954610-33-4 bears a para-(4-position) trifluoromethyl group on the phenylurea ring, whereas its closest regioisomer, 1-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 954635-86-0, cataloged in chemical supplier databases), carries the CF₃ group at the meta (3-) position. In the broader pyrrolidinyl phenylurea CCR3 antagonist series, aryl substitution position is a critical determinant of potency: the lead optimization trajectory described by Nitta et al. (2012) demonstrated that modifications to the aryl portion shifted CCR3 IC₅₀ values across a >100-fold range (from 190 nM to 1.7 nM) [1]. While no published head-to-head IC₅₀ comparison between the para-CF₃ and meta-CF₃ regioisomers was identified in the literature, the established SAR sensitivity of urea-based targets to CF₃ ring position means these two regioisomers cannot be assumed to exhibit equivalent target engagement [2].
| Evidence Dimension | Regiochemistry of trifluoromethyl substitution on phenylurea ring |
|---|---|
| Target Compound Data | 4-(trifluoromethyl)phenyl (para-CF₃) substitution; CAS 954610-33-4; MW 377.4 g/mol |
| Comparator Or Baseline | 3-(trifluoromethyl)phenyl (meta-CF₃) substitution; CAS 954635-86-0; MW 377.4 g/mol (identical MW, different connectivity) |
| Quantified Difference | No direct comparative IC₅₀ data available for this specific pair. In the CCR3 antagonist class, aryl ring modification produced >100-fold potency shifts (IC₅₀ range: 1.7 nM to 190 nM) [1]. |
| Conditions | CCR3 binding assay (class-level SAR context from Nitta et al., Bioorg Med Chem Lett, 2012) |
Why This Matters
For researchers procuring a specific regioisomer for target engagement studies, the para-CF₃ vs. meta-CF₃ distinction is non-trivial — confirmed SAR in related urea series shows CF₃ ring position can alter potency by over two orders of magnitude, making regioisomeric purity critical for reproducible pharmacology.
- [1] Nitta A, Iura Y, Inoue H, et al. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg Med Chem Lett. 2012;22(22):6876-6881. View Source
- [2] Zhang Y, Wu W, Li Z, et al. Pyrrolidinyl urea derivatives and application thereof in TrkA-related diseases. US Patent US11932652B2, 2024. View Source
